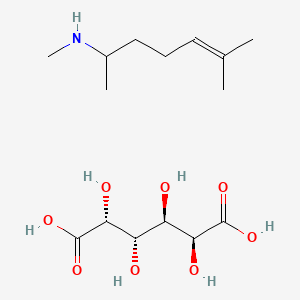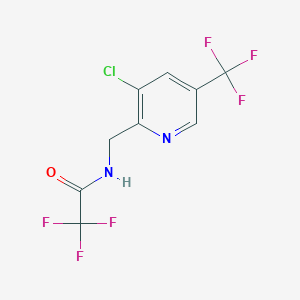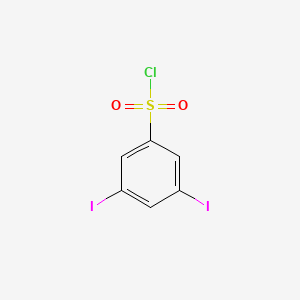
3,5-Diiodobenzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Diiodobenzene-1-sulfonyl chloride: is an organic compound with the molecular formula C6H3ClI2O2S. It is a derivative of benzene, where two iodine atoms are substituted at the 3rd and 5th positions, and a sulfonyl chloride group is attached to the 1st position. This compound is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diiodobenzene-1-sulfonyl chloride typically involves the sulfonylation of 3,5-diiodobenzene. One common method is the reaction of 3,5-diiodobenzene with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield. The general reaction is as follows:
C6H3I2+ClSO3H→C6H3I2SO2Cl+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of microchannel reactors has been reported to enhance the efficiency of the sulfonylation process by providing better control over reaction conditions and minimizing side reactions .
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Diiodobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The sulfonyl chloride group is a strong electron-withdrawing group, making the aromatic ring less reactive towards electrophilic substitution. the iodine atoms can participate in halogen exchange reactions.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran (THF)
Conditions: Room temperature to reflux, depending on the nucleophile and desired product
Major Products:
Sulfonamides: Formed by the reaction with amines
Sulfonates: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
Applications De Recherche Scientifique
3,5-Diiodobenzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in the development of radiolabeled compounds for diagnostic imaging and targeted therapy.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 3,5-Diiodobenzene-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives. The iodine atoms can also participate in halogen exchange reactions, further expanding the compound’s reactivity profile .
Comparaison Avec Des Composés Similaires
- 3,5-Dichlorobenzene-1-sulfonyl chloride
- 3,5-Dibromobenzene-1-sulfonyl chloride
- 4-Acetamido-3,5-diiodobenzene-1-sulfonyl chloride
Comparison:
- Reactivity: The presence of iodine atoms in 3,5-Diiodobenzene-1-sulfonyl chloride makes it more reactive towards nucleophiles compared to its chloro and bromo analogs.
- Applications: While all these compounds are used in organic synthesis, the diiodo derivative is particularly valuable in radiolabeling applications due to the presence of iodine, which can be isotopically labeled for imaging and therapeutic purposes .
Propriétés
Formule moléculaire |
C6H3ClI2O2S |
|---|---|
Poids moléculaire |
428.41 g/mol |
Nom IUPAC |
3,5-diiodobenzenesulfonyl chloride |
InChI |
InChI=1S/C6H3ClI2O2S/c7-12(10,11)6-2-4(8)1-5(9)3-6/h1-3H |
Clé InChI |
DGYSHEKTNGDWFW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1I)I)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


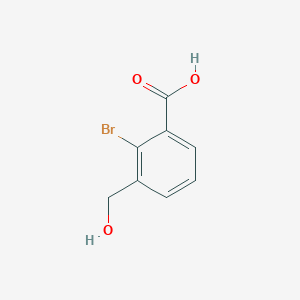

![2-[(Z)-(4-chlorophenyl)methylidene]-4,9-dihydro-1H-carbazol-1(3H)-one](/img/structure/B12341105.png)
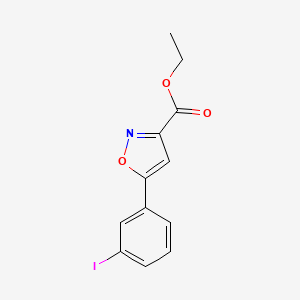

![tert-Butyl 2-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine-1-carboxylate](/img/structure/B12341115.png)

![8-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B12341133.png)
![[(2R,3S,4R,5R,6Z)-5-acetamido-3,4-diacetyloxy-6-acetyloxyiminooxan-2-yl]methyl acetate](/img/structure/B12341137.png)

